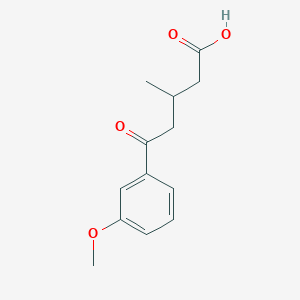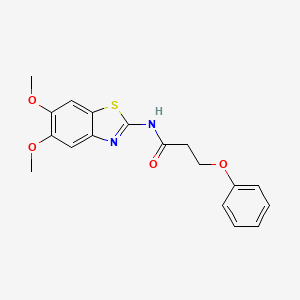
(E)-3-methyl-5-(4-(4-methylpiperazine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a methylpiperazine group, which is a common moiety in many pharmaceuticals and other organic compounds . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including a thioxothiazolidinone ring, a benzylidene group, and a methylpiperazine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Compounds with similar structures often have moderate to high polarity due to the presence of carbonyl groups and nitrogen atoms .科学的研究の応用
Supramolecular Structures and Hydrogen Bonding
Supramolecular structures of related thioxothiazolidinone compounds have been extensively studied, highlighting the significance of hydrogen bonding in the formation of dimers, chains of rings, and complex sheets. These structural insights are vital for understanding the molecular interactions and potential applications in designing new materials and drugs (Delgado et al., 2005).
Anticancer Activity
Thiazolidinone derivatives, including those with a benzothiazole moiety, have shown promising anticancer activity. Screening of several novel 4-thiazolidinones revealed significant anticancer effects on various cancer cell lines, suggesting their potential as therapeutic agents (Havrylyuk et al., 2010).
Antimicrobial and Anti-Proliferative Activities
Research on thiazolidinone-fused compounds has demonstrated their antimicrobial and anti-proliferative properties. These findings underline the compounds' potential in developing new treatments for microbial infections and cancer (Subramanian et al., 2009). Additionally, novel derivatives have shown broad-spectrum antibacterial activities and significant anti-proliferative activity against tumor cell lines, further supporting their therapeutic potential (Al-Mutairi et al., 2019).
Hypoglycemic Activity
Derivatives of thiazolidin-4-one have been evaluated for their hypoglycemic activity, demonstrating effective glucose concentration reduction in experimental models. This suggests their potential application in diabetes treatment, offering a foundation for future therapeutic development (Perepelytsya et al., 2019).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of thiazolidinone derivatives for antimicrobial activities highlight their significance in addressing antibiotic resistance challenges. These studies provide a basis for developing new antimicrobial agents to combat resistant bacterial strains (Patel et al., 2012).
将来の方向性
特性
IUPAC Name |
(5E)-3-methyl-5-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-18-7-9-20(10-8-18)15(21)13-5-3-12(4-6-13)11-14-16(22)19(2)17(23)24-14/h3-6,11H,7-10H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUYKUKKYRJKO-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-methyl-5-(4-(4-methylpiperazine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2993469.png)
![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2993474.png)
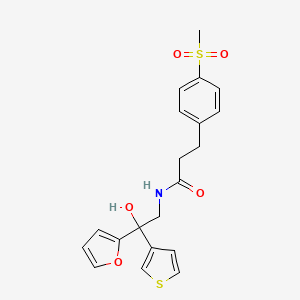
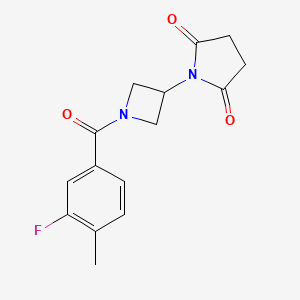


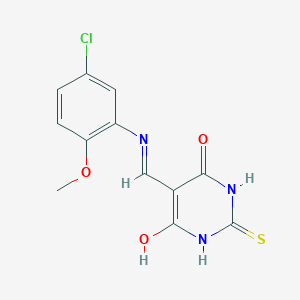
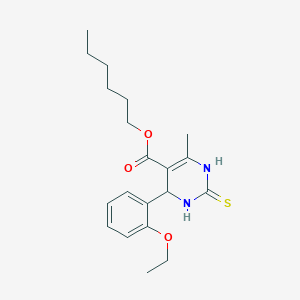
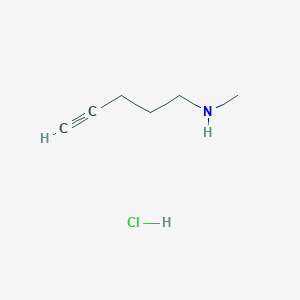

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)
